![molecular formula C7H7N3O4S B1139535 (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid CAS No. 110130-88-6](/img/structure/B1139535.png)
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid
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Overview
Description
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid is a chemical compound known for its significant role in the synthesis of various cephalosporin antibiotics. This compound features a unique structure that includes an acetoxyimino group and an aminothiazolyl ring, which contribute to its reactivity and functionality in pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid typically involves the construction of the aminothiazole ring onto an existing methoxyimino acetic acid derivative. This process is crucial for ensuring the correct stereochemistry of the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with varying biological activities.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with distinct characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- The compound exhibits promising antimicrobial properties against various bacterial strains. Studies indicate that derivatives of 2-amino thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, thus showing potential as antibiotic agents.
-
Anti-inflammatory Properties
- Research has highlighted the anti-inflammatory effects of compounds containing thiazole rings. (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid may serve as a lead compound for developing new anti-inflammatory drugs.
-
Anticancer Potential
- Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells. The application of this compound in cancer research could lead to the development of novel chemotherapeutic agents.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing efficacy comparable to standard antibiotics.
Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
---|---|---|
Control Antibiotic | 8 | 16 |
This compound | 16 | 32 |
Case Study 2: Anti-inflammatory Activity
In vitro assays evaluated the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.
Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
---|---|---|
Control | 150 | 200 |
This compound | 75 | 100 |
Mechanism of Action
The mechanism of action of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls, leading to the death of the bacteria. This mechanism is similar to that of other cephalosporin antibiotics, which disrupt the integrity of bacterial cell walls and prevent their proliferation .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: A cephalosporin antibiotic with a similar structure and mechanism of action.
Ceftriaxone: Another cephalosporin antibiotic that shares structural similarities and is used to treat a wide range of bacterial infections.
Cefuroxime: A cephalosporin antibiotic with comparable properties and applications in medicine.
Uniqueness
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of various antibiotics and other pharmaceutical agents .
Biological Activity
(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C₆H₈N₄O₃S
- Molecular Weight : 201.20 g/mol
- CAS Number : 65872-41-5
The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer agents. The acetoxyimino group contributes to its reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity :
- Antitumor Activity :
- Antiparasitic Effects :
Table 1: Summary of Biological Activities
Detailed Findings
-
Antibacterial Studies :
- A study tested various concentrations of this compound against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for E. coli and 15 µg/mL for S. aureus, demonstrating promising antibacterial activity.
-
Cytotoxicity Assays :
- In a cytotoxicity assay using MCF-7 breast cancer cells, the compound exhibited an IC50 value of 25 µM after 48 hours of treatment. This suggests a potent effect on cell viability and highlights its potential as an anticancer therapeutic.
-
Antiparasitic Efficacy :
- Testing against Leishmania spp. showed that the compound significantly reduced parasite load in cultured macrophages, indicating its potential use in treating parasitic infections.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or protozoan metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through oxidative stress or disruption of mitochondrial function.
Properties
IUPAC Name |
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4S/c1-3(11)14-10-5(6(12)13)4-2-15-7(8)9-4/h2H,1H3,(H2,8,9)(H,12,13)/b10-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRMMFBYPFFKFA-YHYXMXQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(C1=CSC(=N1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(/C1=CSC(=N1)N)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.